molecular formula C19H21N3S B1669373 Cyamemazine CAS No. 3546-03-0

Cyamemazine

Katalognummer B1669373
CAS-Nummer: 3546-03-0
Molekulargewicht: 323.5 g/mol
InChI-Schlüssel: SLFGIOIONGJGRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyamemazine, also known as cyamepromazine, is a typical antipsychotic drug of the phenothiazine class . It was introduced by Theraplix in France in 1972 and later in Portugal . It is primarily used in the treatment of schizophrenia and psychosis-associated anxiety . Cyamemazine behaves like an atypical antipsychotic due to its potent anxiolytic effects (5-HT2C) and lack of extrapyramidal side effects (5-HT2A) .


Synthesis Analysis

A novel approach is presented for the synthesis of cyamemazine maleate and N-desmethyl cyamemazine maleate using a 10-(amino-2-methylpropyl)phenothiazine derivative . This method was successfully applied to the synthesis of [2H6] cyamemazine maleate and -desmethyl-[2H3]cyamemazine maleate .


Molecular Structure Analysis

The molecular formula of Cyamemazine is C19H21N3S . The IUPAC name is 10-(3-dimethylamino-2-methyl-propyl)phenothiazine-2-carbonitrile . The molecular weight is 323.455 g/mol .


Chemical Reactions Analysis

Cyamemazine is a neuroleptic agent that contains the phenothiazine chromophore . It is often used as an anxiolytic . Cyamemazine is a potent antagonist of 5-HT2C and 5-HT3 receptors with antipsychotic and anxiolytic properties .


Physical And Chemical Properties Analysis

Cyamemazine is a small molecule . The average weight is 323.455 and the monoisotopic weight is 323.145618377 . The chemical formula is C19H21N3S .

Wissenschaftliche Forschungsanwendungen

  • Treatment of Schizophrenia

    • Application : Cyamemazine is primarily used in the treatment of schizophrenia .
    • Method : It is administered orally, intramuscularly, or intravenously . The dosage depends on the patient’s symptoms.
    • Results : Cyamemazine has been found to be effective in managing symptoms of schizophrenia .
  • Treatment of Psychosis-Associated Anxiety

    • Application : Cyamemazine is used for psychosis-associated anxiety due to its unique anxiolytic efficacy .
    • Method : The drug is administered according to the patient’s symptoms and the mode of administration can be oral, intramuscular, or intravenous .
    • Results : It has been found to be effective in reducing anxiety associated with psychosis .
  • Treatment of Benzodiazepine Withdrawal Syndrome

    • Application : Cyamemazine is used to reduce anxiety associated with benzodiazepine withdrawal syndrome .
    • Method : The drug is administered according to the patient’s symptoms. The mode of administration can be oral, intramuscular, or intravenous .
    • Results : It has been found to be effective in managing symptoms of benzodiazepine withdrawal .
  • Dopamine D2 and Serotonin 5-HT2A Receptor Occupancy

    • Application : Cyamemazine has been studied for its influence on cerebral dopamine D2 and serotonin 5-HT2A receptor occupancy .
    • Method : This was assessed using positron emission tomography (PET) at steady-state plasma levels of Cyamemazine .
    • Results : Cyamemazine induced near saturation of 5-HT2A receptors in the frontal cortex even at low plasma levels of the drug. On the contrary, occupancy of striatal D2 receptors increased with plasma levels, and no saturation was obtained even at high plasma levels .
  • Treatment of Anxiety in Depression with Suicidal Tendency

    • Application : Cyamemazine is used to reduce anxiety in depression with suicidal tendency .
    • Method : The drug is administered according to the patient’s symptoms. The mode of administration can be oral, intramuscular, or intravenous .
    • Results : It has been found to be effective in managing symptoms of anxiety in depression with suicidal tendency .
  • Treatment of Antihistaminic Conditions

    • Application : Cyamemazine, being a phenothiazine derivative, has antihistaminic properties and can be used in the treatment of conditions requiring antihistamines .
    • Method : The drug is administered according to the patient’s symptoms. The mode of administration can be oral, intramuscular, or intravenous .
    • Results : It has been found to be effective in managing symptoms of conditions requiring antihistamines .
  • Treatment of QT Interval Prolongation

    • Application : Cyamemazine is used in the treatment of QT interval prolongation on electrocardiogram .
    • Method : The drug is administered according to the patient’s symptoms. The mode of administration can be oral, intramuscular, or intravenous .
    • Results : It has been found to be effective in managing symptoms of QT interval prolongation .
  • Treatment of Neurological and Cardiometabolic Conditions

    • Application : Cyamemazine is used in the treatment of neurological and cardiometabolic conditions .
    • Method : The drug is administered according to the patient’s symptoms. The mode of administration can be oral, intramuscular, or intravenous .
    • Results : It has been found to be effective in managing symptoms of neurological and cardiometabolic conditions .

Safety And Hazards

Cyamemazine is used to treat severe depression, schizophrenia, and bipolar disorder . It is a potent antagonist of 5-HT2C and 5-HT3 receptors with antipsychotic and anxiolytic properties .

Eigenschaften

IUPAC Name

10-[3-(dimethylamino)-2-methylpropyl]phenothiazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3S/c1-14(12-21(2)3)13-22-16-6-4-5-7-18(16)23-19-9-8-15(11-20)10-17(19)22/h4-10,14H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFGIOIONGJGRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80863190
Record name 10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80863190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyamemazine

CAS RN

3546-03-0
Record name 2-Cyano-10-(3-dimethylamino-2-methylpropyl)phenothiazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3546-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyamemazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003546030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyamemazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09000
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80863190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyamemazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.541
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYAMEMAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2JGV5CNU4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

204-205
Record name Cyamemazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09000
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyamemazine
Reactant of Route 2
Reactant of Route 2
Cyamemazine
Reactant of Route 3
Reactant of Route 3
Cyamemazine
Reactant of Route 4
Reactant of Route 4
Cyamemazine
Reactant of Route 5
Reactant of Route 5
Cyamemazine
Reactant of Route 6
Cyamemazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.